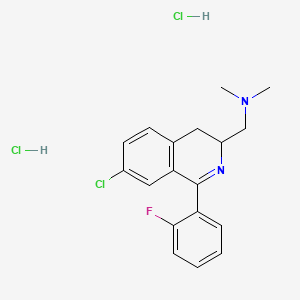

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Description

Properties

CAS No. |

83658-13-3 |

|---|---|

Molecular Formula |

C18H20Cl3FN2 |

Molecular Weight |

389.7 g/mol |

IUPAC Name |

1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;dihydrochloride |

InChI |

InChI=1S/C18H18ClFN2.2ClH/c1-22(2)11-14-9-12-7-8-13(19)10-16(12)18(21-14)15-5-3-4-6-17(15)20;;/h3-8,10,14H,9,11H2,1-2H3;2*1H |

InChI Key |

PXEHYZNTHMRIRC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the 7-Chloro-3,4-dihydroisoquinoline Core

- Starting from 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, which serves as a key intermediate.

- This intermediate can be prepared or sourced commercially and then functionalized further.

Introduction of the 2-Fluorophenyl Group at the 1-Position

- The 2-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type couplings).

- Typical conditions involve palladium catalysts, phosphine ligands, and bases in inert atmospheres.

Installation of the N,N-Dimethylmethanamine Side Chain at the 3-Position

- This step involves reductive amination or alkylation reactions.

- The amine group is introduced by reacting the intermediate with dimethylamine derivatives under controlled conditions.

- The final product is converted into its dihydrochloride salt to enhance stability and handling.

Detailed Preparation Methods and Reaction Conditions

Copper-Catalyzed Coupling for Isoquinoline Derivatives

A representative method for preparing related isoquinoline derivatives involves copper(I) iodide catalysis with trans-N,N'-dimethyl-1,2-cyclohexyldiamine as a ligand, potassium phosphate as a base, and 1,4-dioxane as solvent under inert atmosphere and reflux conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling of 7-chloro-3,4-dihydroisoquinolin-1-one with aryl bromides | Copper iodide (15.6 mg, 0.0824 mmol), trans-N,N'-dimethylcyclohexyl-1,2-diamine (28.3 mg, 0.2472 mmol), potassium phosphate (437.3 mg, 2.0604 mmol), 1,4-dioxane (20 mL), reflux at 110°C for 12 h under argon | 42.2% | Monitored by TLC; purification by silica gel chromatography |

| Extended reaction with 3-bromo-4-ethylpyridine at 120°C for 48 h | Same reagents, longer time and higher temperature | 15.72% | Purification by column chromatography and preparative HPLC |

This copper-catalyzed method is effective for introducing various aryl groups onto the isoquinoline core, which is a critical step toward the target compound.

Palladium-Catalyzed Borylation and Cross-Coupling

Another approach involves palladium-catalyzed borylation of 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one followed by Suzuki coupling to install the fluorophenyl group.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation: 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one with bis(pinacolato)diboron, Pd catalyst, XPhos ligand, AcOK base, 1,4-dioxane, 80°C, 18 h under nitrogen | 107% (crude) | Product used directly in next step | |

| Suzuki coupling with 2-fluorophenyl boronic acid | Pd catalyst, base, solvent, inert atmosphere | Variable | Enables installation of 2-fluorophenyl substituent |

This method allows for modular introduction of the fluorophenyl group with good regioselectivity and functional group tolerance.

Reductive Amination or Alkylation to Introduce Dimethylmethanamine

- The 3-position of the dihydroisoquinoline is functionalized by reductive amination using formaldehyde and dimethylamine or by direct alkylation with N,N-dimethylmethanamine derivatives.

- Conditions typically involve mild reducing agents (e.g., sodium cyanoborohydride) and controlled pH to avoid side reactions.

- The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range | Purpose |

|---|---|---|---|---|---|

| 1 | Formation of 7-chloro-3,4-dihydroisoquinolin-1-one | Starting materials or commercial | Standard synthetic protocols | N/A | Core scaffold preparation |

| 2 | Copper-catalyzed arylation | CuI, trans-N,N'-dimethylcyclohexyl-1,2-diamine, K3PO4, 1,4-dioxane | 110-120°C, 12-48 h, inert atmosphere | 15-42% | Introduction of aryl substituent |

| 3 | Palladium-catalyzed borylation and Suzuki coupling | Pd catalyst, bis(pinacolato)diboron, XPhos, AcOK, 1,4-dioxane | 80°C, 18 h, inert atmosphere | High (crude) | Installation of fluorophenyl group |

| 4 | Reductive amination or alkylation | Dimethylamine derivatives, reducing agent | Mild, controlled pH | Moderate to high | Introduction of dimethylmethanamine group |

| 5 | Salt formation | HCl in solvent | Ambient temperature | Quantitative | Formation of dihydrochloride salt |

Research Findings and Optimization Notes

- Reaction yields vary significantly depending on temperature, reaction time, and catalyst loading.

- Copper-catalyzed coupling reactions require inert atmosphere and careful ligand selection to maximize yield and selectivity.

- Palladium-catalyzed borylation is highly efficient but requires rigorous exclusion of moisture and oxygen.

- The final amination step must be carefully controlled to prevent over-alkylation or decomposition.

- Purification typically involves silica gel chromatography and preparative HPLC to achieve high purity (>90%) suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications, primarily in the fields of chemistry, biology, and medicine:

Medicinal Chemistry

- Potential Therapeutic Effects : The compound is being studied for its anxiolytic and sedative properties due to its interaction with GABA receptors. Research indicates that it may modulate neurotransmitter release, enhancing inhibitory neurotransmission .

Biological Studies

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties against various strains .

- Anticancer Research : It has shown promising results in inhibiting tumor cell growth, making it a candidate for further development as an anticancer agent .

Chemical Research

- Building Block for Complex Molecules : This compound serves as a valuable intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry .

Anticancer Activity Assessment

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated for its cytotoxicity against a panel of cancer cell lines. Results indicated significant inhibition rates, suggesting its potential as an anticancer therapeutic .

Antifungal Evaluation

Research highlighted the antifungal efficacy of related compounds derived from the same structural family. These studies employed well-diffusion methods to assess activity against pathogens like Candida albicans, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The pathways involved may include the inhibition of neurotransmitter release or the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, halogenation patterns, and substituent variations. Below is a comparative analysis of key analogs derived from evidence:

Table 1: Structural and Functional Comparison of Key Analogs

*Note: Similarity scores (0–1 scale) are derived from structural overlap calculations .

Impact of Halogenation and Aryl Substitution

- 2-Fluorophenyl vs. Phenyl (CAS 83658-15-5): The target compound’s 2-fluorophenyl group likely enhances metabolic stability and receptor selectivity compared to the phenyl analog due to fluorine’s electronegativity and resistance to oxidative metabolism .

- Chlorine Position (7-Cl vs. 8-Cl): The 7-chloro substitution in the target compound contrasts with 8-chloro in tetrahydroisoquinoline analogs (CAS 912999-79-2).

Amine Substituent Variations

- N,N-Dimethylmethanamine vs. N-Methylmethanamine (CAS 731827-07-9): The dimethylamine group in the target compound increases lipophilicity compared to the N-methyl analog, which could influence blood-brain barrier penetration—a critical factor for CNS-targeted drugs .

Biological Activity

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride, with a CAS number of 83658-13-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , and it has a molecular weight of approximately 0 g/mol (exact weight not specified) . The compound features a chloro substitution and a fluorophenyl group, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Dopaminergic Activity : Isoquinoline derivatives are known to influence dopaminergic pathways, potentially impacting conditions such as Parkinson's disease and schizophrenia.

- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Modulation of dopaminergic signaling | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

Several studies have examined the biological effects of isoquinoline derivatives similar to the target compound:

- Antimicrobial Evaluation : A study conducted on a series of tetrahydroisoquinolines demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at the nitrogen and carbon positions enhanced efficacy .

- Cytotoxicity in Cancer Cells : Another research project explored the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. Results showed that certain derivatives led to increased apoptosis rates, suggesting potential as anticancer agents .

- Neuropharmacological Studies : Research has indicated that isoquinoline compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may offer therapeutic benefits in neurodegenerative diseases and mood disorders .

Q & A

Q. What alternative synthetic routes minimize toxic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.